Chlorogenin
Overview
Description
Chlorogenin is a naturally occurring steroidal sapogenin found in various plant species. It is a significant bioactive compound known for its diverse pharmacological properties. This compound is structurally characterized by a spirostanol skeleton, which is a common feature in many steroidal saponins. This compound has garnered attention due to its potential therapeutic applications in various fields, including medicine and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorogenin can be synthesized through several chemical routes, primarily involving the hydrolysis of steroidal saponins. One common method involves the acid hydrolysis of saponins extracted from plants such as Dioscorea species. The hydrolysis process typically uses hydrochloric acid or sulfuric acid under controlled temperature and pressure conditions to yield this compound.
Industrial Production Methods
In industrial settings, this compound is often produced by extracting steroidal saponins from plant sources, followed by hydrolysis. The extraction process involves using solvents like methanol or ethanol to isolate the saponins, which are then subjected to acid hydrolysis. The resulting this compound is purified through techniques such as crystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Chlorogenin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve reduction.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides, with catalysts such as Lewis acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
Scientific Research Applications
Chlorogenin has been extensively studied for its scientific research applications across multiple domains:
Chemistry: this compound serves as a precursor for the synthesis of various steroidal compounds, making it valuable in organic synthesis and medicinal chemistry.
Biology: In biological research, this compound is used to study its effects on cellular processes and its potential as a bioactive compound.
Medicine: this compound exhibits anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development and therapeutic applications.
Industry: In agriculture, this compound is explored for its potential as a natural pesticide and growth regulator, contributing to sustainable farming practices.
Mechanism of Action
The mechanism of action of chlorogenin involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune responses. Additionally, this compound can interact with enzymes and receptors involved in cellular processes, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Chlorogenin is often compared with other steroidal sapogenins, such as diosgenin and tigogenin. While all these compounds share a similar spirostanol skeleton, this compound is unique due to its specific structural features and biological activities. For instance:
Diosgenin: Known for its role as a precursor in the synthesis of steroid hormones, diosgenin exhibits anti-inflammatory and anti-cancer properties.
Tigogenin: Similar to this compound, tigogenin is studied for its potential therapeutic applications, including anti-microbial and anti-cancer activities.
Properties
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S,19S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,19-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,22+,23+,24+,25-,26+,27-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNPHSFXILSZTM-JUGSJECZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)O)C)C)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30903919 | |
Record name | Chlorogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30903919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
562-34-5 | |
Record name | Chlorogenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30903919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLOROGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8Z178V1DG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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